molecular formula C9H10BrNO B14809576 2-Bromo-5-cyclopropoxyaniline

2-Bromo-5-cyclopropoxyaniline

Cat. No.: B14809576
M. Wt: 228.09 g/mol
InChI Key: IVBXCYSXGMPPPP-UHFFFAOYSA-N
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Description

2-Bromo-5-cyclopropoxyaniline is a substituted aniline derivative characterized by a bromine atom at the 2-position and a cyclopropoxy group (-O-cyclopropyl) at the 5-position of the benzene ring. The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), while the cyclopropoxy group introduces steric and electronic effects that influence reactivity and molecular interactions.

Properties

Molecular Formula

C9H10BrNO

Molecular Weight

228.09 g/mol

IUPAC Name

2-bromo-5-cyclopropyloxyaniline

InChI

InChI=1S/C9H10BrNO/c10-8-4-3-7(5-9(8)11)12-6-1-2-6/h3-6H,1-2,11H2

InChI Key

IVBXCYSXGMPPPP-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=C(C=C2)Br)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-cyclopropoxyaniline typically involves the bromination of 5-cyclopropoxyaniline. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-cyclopropoxyaniline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted anilines depending on the nucleophile used.

    Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.

    Oxidation Products: Nitro derivatives.

    Reduction Products: Amines.

Scientific Research Applications

2-Bromo-5-cyclopropoxyaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-cyclopropoxyaniline depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors. The bromine and cyclopropoxy groups can interact with molecular targets, affecting their activity and leading to desired biological effects . The exact pathways and molecular targets vary based on the specific compound it is used to synthesize.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Bromo-5-cyclopropoxyaniline with structurally related aniline derivatives, focusing on substituent effects, molecular properties, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Properties Applications
This compound N/A C₉H₁₀BrNO ~228.1 (calculated) -Br (2), -O-cyclopropyl (5) High steric demand due to cyclopropoxy; potential for ring-opening reactions Pharmaceutical intermediates, ligands
4-Bromo-2-fluoro-5-propoxyaniline 84478-69-3 C₉H₁₁BrFNO ~264.1 (calculated) -Br (4), -F (2), -O-propyl (5) Moderate steric bulk; fluorination enhances electronic modulation Custom synthesis, agrochemical precursors
4-Bromo-5-fluoro-2-methylaniline 52723-82-7 C₇H₇BrFN 204.04 -Br (4), -F (5), -CH₃ (2) Methyl group increases lipophilicity; halogenated for cross-coupling Dye intermediates, polymer additives
2-Bromo-5-fluoroaniline N/A C₆H₅BrFN 190.01 -Br (2), -F (5) Minimal steric hindrance; dual halogenation enables diverse functionalization Organic electronics, medicinal chemistry

Key Research Findings

Substituent Effects on Reactivity

  • Cyclopropoxy vs. Propoxy : The cyclopropoxy group in this compound introduces significant ring strain compared to the propoxy group in 4-Bromo-2-fluoro-5-propoxyaniline . This strain enhances reactivity in ring-opening reactions, making it valuable for synthesizing cyclopropane-containing drugs.
  • Halogen Positioning : Bromine at the 2-position (as in the target compound) directs electrophilic substitution to the 4-position, while bromine at the 4-position (as in ) alters regioselectivity in coupling reactions.

Steric and Electronic Modulation

  • Fluorine substituents (e.g., in and ) enhance electron-withdrawing effects, stabilizing intermediates in palladium-catalyzed reactions.

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